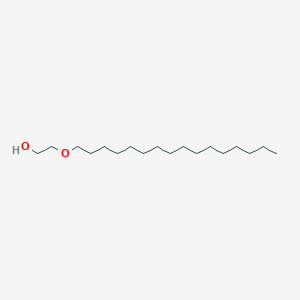

Hexadecyl ethyleneglycol monoether

描述

属性

IUPAC Name |

2-hexadecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAMVJAGJWGWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-95-9 | |

| Record name | Polyethylene glycol cetyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00858846 | |

| Record name | Hexadecyl ethyleneglycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-71-2, 69364-63-2 | |

| Record name | Ethylene glycol monohexadecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecyl ethyleneglycol monoether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl ethyleneglycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hexadecyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoceteth-20 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECYL ETHYLENEGLYCOL MONOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO15AM5953 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Hexadecyl Ethyleneglycol Monoether

Foreword: The Versatility and Importance of a Key Amphiphile

Hexadecyl ethyleneglycol monoether, also known as C16E1 or 2-(hexadecyloxy)ethanol, is a non-ionic surfactant of significant interest in the pharmaceutical, cosmetic, and research sectors. Its amphiphilic nature, stemming from a long lipophilic hexadecyl chain and a hydrophilic ethylene glycol headgroup, allows it to function as an emulsifier, solubilizer, and stabilizer in various formulations. In drug development, its ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) is of particular importance. This guide provides a comprehensive overview of the primary synthesis routes and purification strategies for this valuable compound, grounded in established chemical principles and practical laboratory considerations.

I. Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two primary, well-established methodologies: the direct ethoxylation of 1-hexadecanol and the Williamson ether synthesis. The choice between these methods often depends on the desired scale of production, the required purity of the final product, and the available laboratory equipment.

A. Ethoxylation of 1-Hexadecanol: A Direct and Scalable Route

The ethoxylation of fatty alcohols is a widely used industrial method for the production of alcohol ethoxylates.[1] This process involves the direct reaction of a fatty alcohol, in this case, 1-hexadecanol, with ethylene oxide in the presence of a catalyst.

Causality Behind Experimental Choices:

The reaction is typically base-catalyzed, with common catalysts being potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1] The base deprotonates the alcohol, forming a more nucleophilic alkoxide that readily attacks the strained epoxide ring of ethylene oxide. This process is highly exothermic and requires careful temperature control to prevent runaway reactions.[2] While effective, a key challenge of this method is controlling the degree of ethoxylation. The initial product, the monoether, can itself react with ethylene oxide to form di-, tri-, and higher-order ethoxylates, resulting in a product mixture with a distribution of polyethylene glycol (PEG) chain lengths.[3]

Experimental Protocol: Base-Catalyzed Ethoxylation of 1-Hexadecanol

-

Reactor Preparation: A dry, inert-atmosphere reactor equipped with a mechanical stirrer, a gas inlet, a thermocouple, and a condenser is charged with 1-hexadecanol.

-

Catalyst Addition: A catalytic amount of potassium hydroxide (typically 0.1-1.0% by weight of the alcohol) is added to the reactor.[4]

-

Inerting and Dehydration: The reactor is purged with nitrogen to remove air and moisture. The mixture is then heated to approximately 100-120°C under a gentle nitrogen flow or vacuum to remove any residual water, which can lead to the formation of unwanted polyethylene glycols.[4]

-

Ethoxylation: The temperature is raised to the reaction temperature, typically between 130-180°C.[4] Gaseous ethylene oxide is then introduced into the reactor below the liquid surface at a controlled rate. The reaction is highly exothermic, and the addition rate must be carefully managed to maintain the desired temperature.

-

Reaction Monitoring and Completion: The reaction progress is monitored by measuring the uptake of ethylene oxide. Once the desired stoichiometric amount of ethylene oxide has been added, the reaction is allowed to continue for a period to ensure complete consumption of the epoxide.

-

Catalyst Neutralization: After cooling the reactor, the basic catalyst is neutralized by the addition of an acid, such as acetic or phosphoric acid. This is a critical step to prevent unwanted side reactions in subsequent purification steps.

-

Work-up: The crude product is then subjected to purification to remove the catalyst salts, unreacted starting material, and higher-order ethoxylates.

| Parameter | Typical Range/Value | Rationale |

| Catalyst | KOH, NaOH (0.1-1.0 wt%) | Strong bases that efficiently generate the nucleophilic alkoxide.[1][4] |

| Temperature | 130-180°C | Balances reaction rate and minimizes side reactions.[4] |

| Pressure | 1-6 atm | Sufficient to maintain ethylene oxide in the liquid phase and control the reaction.[4] |

| Reactant Ratio | High molar excess of alcohol | Favors the formation of the monoethoxylate over higher-order ethoxylates. |

Diagram: Ethoxylation Workflow

Caption: Workflow for the synthesis of this compound via ethoxylation.

B. Williamson Ether Synthesis: A Stoichiometrically Controlled Approach

The Williamson ether synthesis is a classic and reliable method for preparing ethers, offering excellent control over the stoichiometry and product structure.[5] This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[5]

Causality Behind Experimental Choices:

For the synthesis of this compound, there are two viable pathways:

-

Route A: Reaction of sodium hexadecyloxide with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol).

-

Route B: Reaction of the sodium salt of ethylene glycol with a 1-haloalkane (e.g., 1-bromohexadecane).

Route A is generally preferred. The SN2 mechanism is sensitive to steric hindrance at the electrophilic carbon.[5] Primary alkyl halides, such as 2-haloethanols, are excellent substrates for this reaction. Conversely, attempting to use a bulky alkoxide to attack a less reactive primary alkyl halide can lead to competing elimination reactions. The first step involves the deprotonation of 1-hexadecanol with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the highly reactive sodium hexadecyloxide.[6] Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction as they solvate the cation, leaving the alkoxide anion highly nucleophilic.[6]

Experimental Protocol: Williamson Ether Synthesis of this compound

-

Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-hexadecanol in anhydrous THF is prepared. To this stirred solution, sodium hydride (1.1 equivalents) is added portion-wise at 0°C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.[6]

-

Ether Formation: The reaction mixture is cooled back to 0°C, and a solution of 2-bromoethanol (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the complete consumption of the starting alcohol.[6] Gentle heating may be required to drive the reaction to completion.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride to destroy any unreacted sodium hydride. The mixture is then transferred to a separatory funnel and extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Washing and Drying: The combined organic extracts are washed sequentially with water and brine to remove inorganic salts and residual DMF if used. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

| Parameter | Typical Reagent/Condition | Rationale |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[6] |

| Solvent | Anhydrous THF or DMF | Polar aprotic solvents that promote the SN2 reaction.[6] |

| Alkyl Halide | 2-Bromoethanol or 2-Chloroethanol | Primary alkyl halides that are excellent electrophiles for the SN2 reaction. |

| Temperature | 0°C to Room Temperature (or gentle reflux) | Controlled temperature for alkoxide formation and subsequent etherification. |

Diagram: Williamson Ether Synthesis Workflow

Caption: Workflow for the Williamson ether synthesis of this compound.

II. Rigorous Purification Methodologies for High-Purity this compound

The purification of this compound is critical to remove unreacted starting materials, byproducts, and catalyst residues. The choice of purification method depends on the nature and quantity of the impurities.

A. Recrystallization: A Classic and Effective Technique

Recrystallization is a powerful method for purifying solid organic compounds.[7] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Causality Behind Experimental Choices:

An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.[7] For a relatively nonpolar molecule with a polar head group like this compound, a solvent pair system, such as ethyl acetate/hexane or acetone/water, can be effective.[8] The crude product is dissolved in the minimum amount of the hot "good" solvent (e.g., ethyl acetate or acetone), and then the "poor" solvent (e.g., hexane or water) is added dropwise until the solution becomes turbid. Upon cooling, the desired product crystallizes out, leaving the more soluble impurities in the mother liquor.

Experimental Protocol: Recrystallization

-

Solvent Selection: Through small-scale trials, an appropriate solvent or solvent pair is identified.

-

Dissolution: The crude product is placed in an Erlenmeyer flask, and a minimal amount of the hot recrystallization solvent is added to fully dissolve the solid.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a fluted filter paper to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation. If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.

-

Isolation and Washing: The crystals are collected by vacuum filtration using a Büchner funnel.[6] The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[6]

-

Drying: The purified crystals are dried in a vacuum oven to remove all traces of the solvent.

B. Flash Column Chromatography: A Versatile Purification Method

Flash column chromatography is a rapid and efficient technique for separating components of a mixture based on their differential adsorption to a stationary phase.[9]

Causality Behind Experimental Choices:

For this compound, both normal-phase and reversed-phase flash chromatography can be employed.

-

Normal-Phase Chromatography: A polar stationary phase, typically silica gel, is used with a nonpolar mobile phase.[10] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly used.[10] The less polar unreacted 1-hexadecanol will elute first, followed by the more polar this compound. Higher-order ethoxylates, being even more polar, will elute later or remain on the column.

-

Reversed-Phase Chromatography: A nonpolar stationary phase, such as C18-functionalized silica, is used with a polar mobile phase.[11] A typical mobile phase would be a gradient of methanol or acetonitrile in water.[11] In this case, the elution order is reversed: the more polar higher-order ethoxylates and ethylene glycol would elute first, followed by the desired monoether, and finally the most nonpolar unreacted 1-hexadecanol.

Experimental Protocol: Flash Column Chromatography (Normal Phase)

-

Stationary Phase and Solvent System Selection: A suitable column packed with silica gel is chosen. The mobile phase is selected based on thin-layer chromatography (TLC) analysis, aiming for an Rf value of approximately 0.3 for the target compound.[10] A common starting point is a mixture of hexanes and ethyl acetate.[10]

-

Column Packing: The column is packed with silica gel as a slurry in the initial, least polar mobile phase.

-

Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and loaded onto the top of the column.

-

Elution: The mobile phase is passed through the column under positive pressure. The polarity of the mobile phase is gradually increased (gradient elution) to elute the separated components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure.

| Parameter | Normal Phase | Reversed Phase |

| Stationary Phase | Silica Gel | C18-functionalized Silica |

| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Water/Methanol or Water/Acetonitrile Gradient |

| Elution Order | Least Polar to Most Polar | Most Polar to Least Polar |

III. Analytical Techniques for Purity Assessment and Structural Confirmation

To ensure the quality and identity of the synthesized this compound, a combination of analytical techniques should be employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for assessing the purity of the final product and identifying any volatile impurities.[12] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the chemical structure of the synthesized compound.[14] The chemical shifts, integration, and coupling patterns of the protons in the 1H NMR spectrum, along with the number and chemical shifts of the carbon signals in the 13C NMR spectrum, provide a detailed fingerprint of the molecule.[15] The presence of the characteristic signals for the hexadecyl chain and the ethylene glycol moiety confirms the successful synthesis.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is useful for identifying the functional groups present in the molecule.[16] The spectrum of this compound will show characteristic absorptions for C-H stretching of the alkyl chain, C-O-C stretching of the ether linkage, and a broad O-H stretching band for the terminal hydroxyl group.[16][17]

IV. Conclusion: A Pathway to High-Purity this compound

The synthesis and purification of this compound can be achieved through well-established and reliable chemical methodologies. The choice between ethoxylation and Williamson ether synthesis depends on the specific requirements of the researcher, with the latter offering greater stoichiometric control for laboratory-scale preparations. Rigorous purification using techniques such as recrystallization and flash chromatography is essential to obtain a high-purity product suitable for demanding applications in research and development. The analytical techniques outlined provide the necessary tools for comprehensive characterization and quality control. This guide serves as a foundational resource for scientists and researchers, enabling the confident and efficient production of this important amphiphilic molecule.

V. References

-

Biotage. (n.d.). C18 Flash Chromatography in Rapid Isolation of Organic Compounds. Retrieved from [Link]

-

Biotage. (2018). Successful Flash Chromatography. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

US Patent US20080139438A1. (2008). Long-Chain Fatty Alcohol Alkoxylates in Cleaning Preparations. Google Patents.

-

ResearchGate. (2023, August 6). Gas chromatography with mass spectrometry for the quantification of ethylene glycol ethers in different household cleaning products. Retrieved from [Link]

-

Li, Y., et al. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. ACS Omega.

-

Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of degree of ethoxylation of fatty alcohol ethoxylates by FTIR/ATR spectroscopy and multivalibrate calibration. Retrieved from [Link]

-

WO Patent WO2017039011A1. (2017). Ethoxylation catalyst and manufacturing method therefor. Google Patents.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Massey, N. (n.d.). Predicting the Distribution of Ethoxylation Homologues with a Process Simulator. Chemstations, Inc.

-

VTechWorks. (n.d.). Alcohol ethoxylates (AEOs), alcohol propoxylates (APOs), and alkylphenol ethoxylates (APEOs) are non-io. Retrieved from [Link]

-

ResearchGate. (2023, April 15). How to recrystallize an oily compound? Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). University of Texas at Dallas. Retrieved from [Link]

-

Hou, S., et al. (2023). Synthesis and properties of branched alcohol alkoxylate sulfates. Scientific Reports.

-

Li, Y., et al. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. ACS Omega.

-

Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]

-

Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

-

Agilent. (n.d.). Separation of Homologous Series of Technical Detergents with the Agilent 1290 Infinity 2D-LC Solution Coupled to an Evaporative. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Ethylhexyloxy)ethanol. PubChem. Retrieved from [Link]

-

PubMed. (n.d.). Separation and determination of homogenous fatty alcohol ethoxylates by liquid chromatography with mulitstage mass spectrometry. Retrieved from [Link]

-

Biotage. (2018). Successful Flash Chromatography. Retrieved from [Link]

-

Frontiers in Chemical Engineering. (2021, April 1). Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]

-

AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

-

McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Cengage.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Separation and determination of homogenous fatty alcohol ethoxylates by liquid chromatography with mulitstage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20080139438A1 - Long-Chain Fatty Alcohol Alkoxylates in Cleaning Preparations - Google Patents [patents.google.com]

- 4. chemstations.com [chemstations.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Purification [chem.rochester.edu]

- 11. biotage.com [biotage.com]

- 12. researchgate.net [researchgate.net]

- 13. maxwellsci.com [maxwellsci.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. azom.com [azom.com]

- 16. Synthesis and properties of branched alcohol alkoxylate sulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

A Researcher's Comprehensive Guide to Hexadecyl Ethyleneglycol Monoether: Commercial Sources, Purity, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl ethyleneglycol monoether, a non-ionic surfactant, is a valuable tool in a wide array of research and pharmaceutical applications. Known for its emulsifying, solubilizing, and stabilizing properties, it plays a critical role in the formulation of drug delivery systems, the stabilization of proteins, and as a component in various biochemical assays. Structurally, it consists of a hydrophobic hexadecyl (C16) alkyl chain and a hydrophilic ethylene glycol head group. This amphipathic nature allows for the formation of micelles in aqueous solutions, which can encapsulate hydrophobic molecules, thereby increasing their solubility and stability.

This guide provides a detailed overview of the commercial sources of this compound, the available purity grades, and the critical impact of purity on research and drug development. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the appropriate grade of this surfactant for their specific applications, ensuring experimental reproducibility and the integrity of their findings.

Commercial Sources and Purity Grades

This compound is commercially available from a number of chemical suppliers, often under various synonyms such as Ceteth-1, C16E1, or polyethylene glycol monohexadecyl ether. The purity of the commercially available products can vary significantly, and it is crucial for researchers to select a grade that is appropriate for their intended application.

Several companies specialize in the manufacture and distribution of surfactants for various industries, including pharmaceuticals and personal care. For instance, Nikko Chemicals offers CETETH-1 as a lipophilic, ether-type nonionic surfactant.[1] While a comprehensive list of all suppliers is extensive, researchers should look for companies that provide detailed product specifications and certificates of analysis.

Purity grades for this compound are not always standardized across all suppliers, but they can generally be categorized as follows:

-

Technical Grade: This is the least pure and is often used in industrial applications where high purity is not a critical factor. It may contain a broader range of oligomers and higher levels of impurities.

-

Research Grade/Laboratory Grade: This grade is suitable for general laboratory use and research applications where the presence of minor impurities is not expected to significantly impact the outcome of the experiment.

-

High Purity/BioXtra Grade: These grades are characterized by a high degree of purity, often exceeding 99%, with very low levels of specific impurities. For example, Sigma-Aldrich offers a "BioXtra, ≥99.0% (TLC)" grade for the related compound, hexaethylene glycol monohexadecyl ether, which indicates a high level of purity suitable for sensitive biological applications.

-

Pharmaceutical Grade (Ph. Eur., USP): This is the highest grade of purity and is manufactured under stringent cGMP (current Good Manufacturing Practices) guidelines. It is intended for use in pharmaceutical formulations and as an excipient in drug products.

A comparative summary of typical purity grades is presented in the table below:

| Purity Grade | Typical Purity | Key Characteristics | Common Applications |

| Technical Grade | 85-95% | Higher levels of impurities, broader oligomer distribution. | Industrial cleaning, general emulsification. |

| Research Grade | >95% | Lower levels of impurities compared to technical grade. | General laboratory research, non-critical assays. |

| High Purity | >99% | Very low levels of specific impurities (e.g., 1,4-dioxane, free fatty alcohol). | Sensitive biological assays, protein stabilization studies, formulation development. |

| Pharmaceutical Grade | >99.5% | Meets pharmacopeial standards (e.g., USP, Ph. Eur.), manufactured under cGMP. | Excipient in pharmaceutical formulations, drug delivery systems. |

The Critical Role of Purity in Research and Drug Development

Common Impurities and Their Origins

The most common method for synthesizing this compound is the ethoxylation of cetyl alcohol (1-hexadecanol). This process involves the reaction of cetyl alcohol with ethylene oxide, typically in the presence of a catalyst. The nature and level of impurities in the final product are largely dependent on the purity of the starting materials and the precise control of the reaction conditions.

Potential impurities include:

-

1,4-Dioxane: A cyclic ether that can be formed as a byproduct during the ethoxylation process.[2] It is a potential carcinogen and its presence in products for human use is strictly regulated. The Cosmetic Ingredient Review (CIR) has noted that the potential presence of 1,4-dioxane in ethoxylated ingredients is a known concern that can be controlled through purification steps.[2] Methods such as headspace single-drop microextraction followed by gas chromatography-flame ionization detection can be used for its determination.[3][4]

-

Unreacted Cetyl Alcohol: Incomplete reaction can lead to the presence of residual free fatty alcohol in the final product. The presence of unreacted starting material can alter the physicochemical properties of the surfactant, such as its critical micelle concentration (CMC) and hydrophile-lipophile balance (HLB).

-

Polyethylene Glycol (PEG): The hydrophilic portion of the surfactant can exist as free PEG in the final product. While PEG itself is widely used in pharmaceutical formulations, its presence as an impurity can affect the overall performance and stability of the formulation.[5][6]

-

Oligomer Distribution: Commercial this compound is not a single, pure compound but rather a mixture of molecules with varying lengths of the ethylene glycol chain. The distribution of these oligomers can affect the surfactant's properties and performance.

-

Residual Catalysts: Trace amounts of the catalysts used in the ethoxylation process may remain in the final product. These can potentially interact with other components in a formulation, for example, by affecting the stability of proteins.[7]

Impact on Specific Applications

The purity of this compound is particularly critical in the following applications:

-

Drug Delivery Systems: In the formulation of liposomes, nanoemulsions, and other drug delivery systems, the purity of the surfactant is paramount. Impurities can affect the stability of these systems, leading to drug leakage, particle size instability, and altered drug release profiles. The presence of impurities can also impact the biocompatibility and toxicity of the formulation. For instance, in the formation of elastic liposomes, the concentration and purity of the surfactant can influence particle size and stability against aggregation.[8]

-

Protein Stabilization: Non-ionic surfactants are often used to prevent the aggregation and denaturation of proteins in therapeutic formulations. Impurities in the surfactant can have a detrimental effect on protein stability. For example, oxidizing impurities can lead to the oxidation of sensitive amino acid residues, while residual catalysts could potentially interact with the protein. The presence of a wide distribution of oligomers can also affect the specific interactions between the surfactant and the protein.

-

Cell Culture and In Vitro Assays: In cell-based assays, impurities in surfactants can have cytotoxic effects, leading to inaccurate results. For sensitive biochemical assays, the presence of even trace amounts of interfering substances can lead to high background signals or inhibition of enzymatic activity.

Analytical Methodologies for Purity Assessment

Ensuring the purity of this compound requires the use of appropriate analytical techniques. A combination of chromatographic and spectroscopic methods is typically employed to identify and quantify the main component and any potential impurities.

Chromatographic Techniques

-

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. It can be used to determine the levels of residual cetyl alcohol and to analyze the oligomer distribution after appropriate derivatization. GC-MS is also the standard method for the determination of 1,4-dioxane.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile compounds. Reversed-phase HPLC with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used to analyze the oligomer distribution of this compound and to quantify non-volatile impurities.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the surfactant molecule, including the average number of ethylene oxide units and the structure of the alkyl chain. It can also be used to identify and quantify certain impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a rapid quality control tool to confirm the identity of the surfactant and to detect the presence of major functional groups.

A Step-by-Step Protocol for Purity Analysis by GC-MS

The following is a generalized protocol for the determination of 1,4-dioxane in this compound using headspace GC-MS.

Objective: To quantify the concentration of 1,4-dioxane in a sample of this compound.

Materials:

-

This compound sample

-

1,4-Dioxane standard

-

High-purity water

-

Sodium chloride

-

Headspace vials with septa and caps

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-WAX)

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of 1,4-dioxane in high-purity water.

-

Sample Preparation: Accurately weigh a known amount of the this compound sample into a headspace vial. Add a precise volume of high-purity water and a known amount of sodium chloride (to increase the partitioning of 1,4-dioxane into the headspace).

-

Headspace Incubation: Place the sealed vials in the headspace autosampler and incubate at a constant temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow the 1,4-dioxane to partition into the headspace.

-

GC-MS Analysis: Inject a portion of the headspace gas into the GC-MS system.

-

GC Conditions:

-

Inlet temperature: 200°C

-

Carrier gas: Helium at a constant flow rate

-

Oven temperature program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a higher temperature (e.g., 220°C).

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI)

-

Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions for 1,4-dioxane (e.g., m/z 88, 58, 43).

-

-

-

Quantification: Construct a calibration curve by plotting the peak area of 1,4-dioxane against its concentration for the standard solutions. Determine the concentration of 1,4-dioxane in the sample by comparing its peak area to the calibration curve.

Logical Workflow for Selecting the Appropriate Grade

The selection of the appropriate purity grade of this compound is a critical decision that should be based on the specific requirements of the application. The following diagram illustrates a logical workflow for this selection process.

Caption: A decision-making workflow for selecting the appropriate grade of this compound.

Conclusion

This compound is a versatile and valuable non-ionic surfactant for a wide range of scientific applications. However, the success and reproducibility of these applications are intrinsically linked to the purity of the surfactant used. Researchers and drug development professionals must be cognizant of the potential impurities that can arise from the manufacturing process and their potential impact on experimental outcomes. By carefully selecting the appropriate purity grade from reputable commercial sources and, when necessary, performing in-house purity analysis, scientists can ensure the integrity of their research and the quality of their formulated products. This guide provides a foundational understanding to aid in these critical decisions.

References

-

Cosmetic Ingredient Review. (2013). Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics. Retrieved from [Link]

-

Cosmetics Info. (n.d.). Ceteth-1. Retrieved from [Link]

-

EWG Skin Deep. (n.d.). What is CETETH-1. Retrieved from [Link]

-

Nikko Chemicals Co., Ltd. (n.d.). NIKKOL BC-1 (CETETH-1). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

RSC Publishing. (1976). Determination of polyoxyethylene alkylphenyl ether non-ionic surfactants in waters. Analyst, 101, 198-202. Retrieved from [Link]

-

Shree Vallabh Chemical. (n.d.). How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry. Retrieved from [Link]

-

Wiley Online Library. (2016). Determination of residual 1,4-dioxane in surfactants and cleaning agents using headspace single-drop microextraction followed by gas chromatography-flame ionization detection. International Journal of Cosmetic Science, 38(5), 523-529. Retrieved from [Link]

-

MDPI. (2021). The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). The role of surfactants in the formulation of elastic liposomal gels containing a synthetic opioid analgesic. Retrieved from [Link]

-

ResearchGate. (2014). Impact of Residual Impurities and Contaminants on Protein Stability. Retrieved from [Link]

-

ResearchGate. (2016). Determination of residual 1,4-dioxane in surfactants and cleaning agents using headspace single-drop microextraction followed by gas chromatography-flame ionization detection. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of surfactant structure on the contribution of micelles to Ostwald ripening in oil-in-water emulsions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Exploiting nonionic surfactants to enhance fatty alcohol production in Rhodosporidium toruloides. Retrieved from [Link]

-

Shell. (2021). 1,4-Dioxane in Alcohol Ethoxylates: Concentration, Measurement Methods and Mechanism of Formation. Retrieved from [Link]

-

International Journal of Pharma and Bio Sciences. (2011). SURFACTANTS IN LIPOSOMES FOR TARGETED DRUG DELIVERY. Retrieved from [Link]

-

ACS Publications. (2024). Surfactant-Mediated Assembly of Precision-Size Liposomes. Retrieved from [Link]

-

ResearchGate. (n.d.). Surfactant Concentration Effects on Micellar Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. Retrieved from [Link]

-

Cyberlipid. (n.d.). Fatty alcohol analysis. Retrieved from [Link]

-

ResearchGate. (2014). Protein Effects on Surfactant Adsorption Suggest the Dominant Mode of Surfactant-Mediated Stabilization of Protein. Retrieved from [Link]

-

Cosmetics Info. (n.d.). Ceteth-1. Retrieved from [Link]

-

ResearchGate. (2012). Safety Assessment of Alkyl PEG Ethers as Used in Cosmetics. Retrieved from [Link]

Sources

- 1. NIKKOL BC-1 (CETETH-1)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. Determination of residual 1,4-dioxane in surfactants and cleaning agents using headspace single-drop microextraction followed by gas chromatography-flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. shreechem.in [shreechem.in]

- 7. researchgate.net [researchgate.net]

- 8. The role of surfactants in the formulation of elastic liposomal gels containing a synthetic opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]

Hexadecyl Ethyleneglycol Monoether (C16E1): A Foundational Model for Nonionic Surfactant Research and Application

Abstract

Hexadecyl ethyleneglycol monoether, often abbreviated as C16E1, represents a cornerstone molecule in the study of nonionic surfactants. Its elegantly simple amphiphilic architecture—a single ethylene glycol hydrophilic head group attached to a 16-carbon alkyl hydrophobic tail—provides an ideal system for investigating the fundamental principles of self-assembly, interfacial phenomena, and solubilization. This guide offers an in-depth exploration of C16E1, moving from its core physicochemical properties to its complex phase behavior and critical applications in drug development and materials science. We will dissect the causality behind its behavior, provide validated experimental protocols for its characterization, and illustrate key concepts with structured diagrams, empowering researchers to leverage this model surfactant with precision and insight.

The Rationale for a Model Surfactant: Simplicity as a Scientific Tool

Surfactants, or surface-active agents, are indispensable in countless scientific and industrial applications, from pharmaceuticals and cosmetics to enhanced oil recovery.[1][2] They are amphiphilic molecules, possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[2][3] This dual nature drives them to accumulate at interfaces (like air-water or oil-water), drastically lowering the interfacial tension.[4][5]

Nonionic surfactants, which lack a net electrical charge on their head group, are particularly valued for their stability across a wide range of pH and electrolyte concentrations, as well as their general biocompatibility.[2][6] Within this class, polyoxyethylene alkyl ethers (CiEj) are ubiquitous. However, commercial-grade surfactants are often polydisperse, containing a mixture of different alkyl chain lengths (i) and ethylene oxide units (j). This heterogeneity complicates the interpretation of experimental results.

This is precisely where this compound (C16E1) demonstrates its value. As a highly pure, monodisperse compound, it eliminates the variables of polydispersity, allowing researchers to establish clear, causal relationships between molecular structure and macroscopic properties. Its behavior serves as a baseline against which more complex or mixed surfactant systems can be compared and understood.

Core Physicochemical Properties of C16E1

A thorough understanding of a model system begins with its fundamental properties. These parameters govern its behavior in solution and dictate its suitability for various applications.

| Property | Value / Description | Source |

| IUPAC Name | 2-hexadecoxyethanol | [7] |

| Synonyms | C16E1, Ceteth-1, Ethylene glycol monohexadecyl ether | [7] |

| Molecular Formula | C18H38O2 | [7] |

| Molecular Weight | 286.5 g/mol | [7] |

| Appearance | Cream-colored, waxy solid (flakes or pellets) | [8] |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol. | [9] |

| Safety Profile | Considered safe for use in cosmetics when formulated to be non-irritating. | [7] |

The Onset of Self-Assembly: Critical Micelle Concentration (CMC)

The most defining characteristic of a surfactant in solution is its ability to spontaneously self-assemble into organized aggregates known as micelles . This process, driven by the hydrophobic effect, occurs above a specific concentration known as the Critical Micelle Concentration (CMC).[10] Below the CMC, C16E1 molecules exist primarily as individual monomers. As the concentration increases to the CMC, the system minimizes unfavorable interactions between the hydrophobic tails and water by forming spherical structures where the tails are sequestered in a core, and the hydrophilic heads form a shell facing the aqueous environment.

The CMC is a critical parameter because it signals a sharp transition in numerous solution properties, including surface tension, conductivity, and solubilization capacity.[11]

Caption: Micelle formation of C16E1 in aqueous solution.

Experimental Protocol: Determination of CMC by Surface Tensiometry

This protocol provides a robust method for determining the CMC, leveraging the principle that surface tension decreases with surfactant addition until the CMC is reached, after which it remains relatively constant.

Principle: Unassociated surfactant monomers readily adsorb at the air-water interface, reducing the surface tension of the water. Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), further addition of surfactant results in the formation of more micelles rather than a further reduction in surface tension. The inflection point on a plot of surface tension versus the logarithm of concentration indicates the CMC.

Materials:

-

High-purity C16E1

-

Deionized, high-purity water

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Force Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Magnetic stirrer and stir bars

Procedure:

-

Stock Solution Preparation: Accurately weigh a sufficient amount of C16E1 to prepare a concentrated stock solution (e.g., 100x the expected CMC) in a volumetric flask. Ensure complete dissolution, which may require gentle warming and stirring.

-

Serial Dilutions: Prepare a series of solutions with decreasing concentrations of C16E1 from the stock solution. It is crucial to create a range of concentrations both well below and well above the anticipated CMC. Using a logarithmic dilution series is efficient.

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measurement:

-

Begin with the most dilute solution to minimize contamination.

-

Pour the sample into the measurement vessel and allow it to equilibrate thermally.

-

Measure the surface tension. Ensure the ring or plate is properly cleaned and flamed (if applicable) between measurements.

-

Repeat the measurement for each concentration, moving from dilute to concentrated.

-

-

Data Analysis:

-

Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting plot should show two distinct linear regions.

-

Fit straight lines to the data points in both regions.

-

The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).

-

Phase Behavior and Temperature Effects

The self-assembly of C16E1 is not limited to simple spherical micelles. As concentration and temperature change, nonionic surfactants can form a variety of ordered liquid crystalline phases, such as hexagonal and lamellar phases.[12][13] This complex behavior is critical for formulation science, as the formation of highly viscous gel phases can pose significant processing challenges.[12]

A key characteristic of polyoxyethylene-type nonionic surfactants is the cloud point . This is the temperature at which an aqueous solution of the surfactant becomes turbid upon heating. The phenomenon is caused by the dehydration of the ethylene oxide chains in the hydrophilic head group. As temperature increases, the hydrogen bonds between water and the ether oxygens weaken, making the surfactant less water-soluble and leading to phase separation. The cloud point is a crucial parameter for formulations that must remain stable across a range of temperatures.

Caption: Simplified phase progression of C16E1 with increasing concentration.

Key Research Applications in Drug Development

The well-defined properties of C16E1 make it an invaluable tool in pharmaceutical sciences.

A. Solubilization of Poorly Soluble Drugs

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. The hydrophobic core of C16E1 micelles acts as a microenvironment capable of encapsulating these lipophilic drug molecules, effectively increasing their solubility in the bulk aqueous phase.[14] This principle is fundamental to creating viable formulations for oral, topical, and parenteral drug delivery.[15][16]

Experimental Protocol: API Solubilization Capacity

Principle: An excess amount of a hydrophobic API is added to surfactant solutions of varying concentrations. After reaching equilibrium, the undissolved API is removed, and the concentration of the solubilized API in the micellar solution is quantified, typically by UV-Visible Spectroscopy.

Materials:

-

Model hydrophobic API with a known UV-Vis absorbance maximum (e.g., Fenofibrate, Piroxicam).

-

C16E1 solutions at various concentrations (e.g., 0, 0.5x CMC, 1x CMC, 5x CMC, 10x CMC).

-

Phosphate-buffered saline (PBS) or other relevant buffer.

-

Shaking incubator or orbital shaker.

-

Centrifuge and syringe filters (e.g., 0.22 µm PTFE).

-

UV-Vis Spectrophotometer and cuvettes.

Procedure:

-

Standard Curve: Prepare a standard curve of the API in a suitable organic solvent (e.g., methanol) to correlate absorbance with concentration.

-

Equilibration: Add an excess amount of the solid API to vials containing the different C16E1 solutions. Ensure that undissolved solid is clearly visible in each vial.

-

Incubation: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation:

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved API.

-

Carefully withdraw the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to ensure only solubilized drug is measured.

-

-

Quantification:

-

Dilute the filtered supernatant with the appropriate solvent if necessary to fall within the linear range of the standard curve.

-

Measure the absorbance of the diluted samples using the UV-Vis spectrophotometer at the API's λmax.

-

-

Analysis: Using the standard curve, calculate the concentration of the solubilized API in each C16E1 solution. Plot the solubilized API concentration against the C16E1 concentration. A sharp increase in solubility is expected above the CMC.

B. Formation of Microemulsions

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often with the addition of a co-surfactant.[4][17] Unlike coarse emulsions, they form spontaneously and do not separate over time.[5] C16E1 is an effective emulsifier for creating oil-in-water (O/W) microemulsions, which are highly investigated as advanced drug delivery systems for enhancing the absorption of poorly soluble drugs.[4][8]

C. Probing Lipid-Protein Interactions

In biochemistry and cell biology, C16E1 can be used as a tool to mimic and study biological membranes. Its ability to self-assemble and interact with both lipids and proteins makes it useful for solubilizing intrinsic membrane proteins from their native lipid bilayer, allowing for their purification and characterization.[18][19] The interactions are complex but provide a simplified system to understand how the lipid environment modulates protein function.[18]

Synthesis and Purity: The Foundation of a Model System

The utility of C16E1 as a model surfactant is contingent on its purity. Ethylene glycol monoethers are typically synthesized through the reaction of an alcohol (hexadecanol in this case) with ethylene oxide.[20] Alternative laboratory-scale syntheses may involve reacting ethylene glycol with an alkyl halide.[21][22]

For research purposes, it is imperative to use C16E1 with high isomeric purity and minimal contamination from unreacted starting materials or byproducts with different alkyl or ethylene glycol chain lengths. The presence of such impurities can significantly alter the measured physicochemical properties, particularly the CMC. Researchers should always verify the purity of their C16E1 source via techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC) before commencing critical experiments.[7]

Conclusion

This compound (C16E1) is more than just another surfactant; it is a precision tool for scientific inquiry. Its well-defined molecular structure provides a clean, reproducible system for elucidating the complex behaviors that govern interfacial science. From the fundamental principles of micellization and phase behavior to its practical applications in solubilizing therapeutic agents and forming advanced delivery systems, C16E1 serves as an invaluable model compound. For researchers in colloid science, pharmaceutics, and materials engineering, a comprehensive understanding of this molecule is foundational for innovation and the development of next-generation products.

References

-

This compound | C18H38O2 | CID 16492 - PubChem. NIH National Library of Medicine. [Link]

- CN113493371B - Preparation method of ethylene glycol monoether - Google Patents.

-

Structure of the mixed cationic–non-ionic surfactant monolayer of hexadecyltrimethylammonium bromide and monododecyl hexaethylene glycol at the air/water interface. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]

-

Shape and Structure Formation of Mixed Nonionic–Anionic Surfactant Micelles - PMC. NIH National Library of Medicine. [Link]

-

Nonionic Surfactant Phase Behavior - YouTube. YouTube. [Link]

-

Lipid-protein interactions - PubMed. NIH National Library of Medicine. [Link]

-

Role of Surfactant and Co-surfactant in Microemulsion: A Review - RJPT. RJPT. [Link]

-

STUDY ON THE EFFECT OF OIL PHASE AND CO-SURFACTANT ON MICROEMULSION SYSTEMS - Malaysian Journal of Analytical Sciences. Malaysian Journal of Analytical Sciences. [Link]

-

Aggregation and phase behavior of nonionic surfactants (CiEj) in aqueous solution. CyberLeninka. [Link]

-

1 Characteristic Features of Surfactants. Surfactants and Interfacial Phenomena, Fourth Edition. [Link]

-

Polyethylene glycol hexadecyl ether modified heparin for paclitaxel nano-delivery system | Request PDF. ResearchGate. [Link]

-

chemical structure of non-ionic surfactant, hexaethylene glycol... | Download Scientific Diagram. ResearchGate. [Link]

-

(PDF) Interactions between Lipids and Proteins are Critical for Plasma Membrane Ordered Domain Organization in BY-2 Cells. ResearchGate. [Link]

-

Synthesis of glycol monoethyl ether and glycol diethyl ether using ethylene glycol and ethanol with heterogeneous catalysts. ResearchGate. [Link]

-

Micelle formation of a non-ionic surfactant in non-aqueous molecular solvents and protic ionic liquids (PILs). RSC Publishing. [Link]

-

(PDF) Surfactants and their Applications. ResearchGate. [Link]

-

Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether - PubMed. NIH National Library of Medicine. [Link]

-

Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Chemical Science (RSC Publishing). [Link]

-

Dynamic Phase Diagram of a Nonionic Surfactant Lamellar Phase. Niels Bohr Institutet. [Link]

-

ETHYLENE GLYCOL MONOHEXYL ETHER - Ataman Kimya. Ataman Kimya. [Link]

-

The size, shape, and hydration of nonionic surfactant micelles. Triton X-100. The Journal of Physical Chemistry - ACS Publications. [Link]

-

Thermodynamic Study on Surface Adsorption and Micelle Formation of Poly(ethylene glycol) Mono-n-tetradecyl Ethers | Request PDF. ResearchGate. [Link]

-

Synthesizing ethylene glycol monoethyl ether directly from ethanol and ethylene glycol. ResearchGate. [Link]

-

Dynamic and Interfacially Reinforced Surfactant for Ionic Liquid Microemulsions in Supercritical CO2 - PubMed. NIH National Library of Medicine. [Link]

-

Lecture 19: Micelle Formation, Kraftt Temperature and Cloud Point - YouTube. YouTube. [Link]

-

Phase behavior of the water+nonionic surfactant (C12E8)+1-dodecene ternary system across a wide temperature range | Request PDF. ResearchGate. [Link]

-

Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. Publishing at the Library. [Link]

-

Novel General Procedure for the Preparation of Homogeneous Nonionic Surfactants. Journal of Surfactants and Detergents. [Link]

-

SURFACTANTS Types and Uses. Laboratorio FIRP. [Link]

-

Interactions of liposomes with serum proteins - PubMed. NIH National Library of Medicine. [Link]

-

Introduction to Microemulsions: Formation and Properties - YouTube. YouTube. [Link]

-

Shape and Structure Formation of Mixed Nonionic–Anionic Surfactant Micelles - Semantic Scholar. Semantic Scholar. [Link]

- CN111233635A - Synthesis method of diethylene glycol monoethyl ether - Google Patents.

-

Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. MDPI. [Link]

-

Dyslipidaemia—Genotype Interactions with Nutrient Intake and Cerebro-Cardiovascular Disease. MDPI. [Link]

-

Surfactants and their Investigation for Petroleum Industrial Applications. ARC Journals. [Link]

-

Role of Counterions and Nature of Spacer on Foaming Properties of Novel Polyoxyethylene Cationic Gemini Surfactants. MDPI. [Link]

-

Evaluation the thermodynamic behavior of nonionic polyoxyethylene surfactants against temperature changes. Pharmaceutical and Biomedical Research. [Link]

-

Formulation and Stability of Microemulsion Preparations From Secang Wood Extract (Caesalpinia Sappan L) and Virgin. Semantic Scholar. [Link]

-

Application Report - KRUSS Scientific. KRUSS Scientific. [Link]

-

The illustration of determining the critical micelle concentration... ResearchGate. [Link]

-

Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K - PubMed. NIH National Library of Medicine. [Link]

Sources

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. arcjournals.org [arcjournals.org]

- 3. es.firp-ula.org [es.firp-ula.org]

- 4. rjptonline.org [rjptonline.org]

- 5. youtube.com [youtube.com]

- 6. kruss-scientific.com [kruss-scientific.com]

- 7. This compound | C18H38O2 | CID 16492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Applications of Polyethylene Glycol Monocetyl Ether_Chemicalbook [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. nbi.dk [nbi.dk]

- 14. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations [mdpi.com]

- 15. Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 17. mjas.analis.com.my [mjas.analis.com.my]

- 18. Lipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. CN113493371B - Preparation method of ethylene glycol monoether - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Hexadecyl Ethyleneglycol Monoether as a Stabilizer for Colloidal Suspensions

Introduction: The Challenge of Colloidal Stability

Colloidal suspensions, which consist of particles dispersed in a continuous medium, are fundamental to numerous applications, from advanced drug delivery systems to high-performance coatings. A critical challenge in the formulation and long-term viability of these systems is preventing the aggregation or flocculation of the dispersed particles. Such instabilities, driven by attractive van der Waals forces, can lead to loss of efficacy, altered physical properties, and reduced shelf-life.

To counteract these forces, stabilizers are incorporated into the formulation. Hexadecyl ethyleneglycol monoether is a non-ionic surfactant that serves as an exceptionally effective steric stabilizer.[1][2] Its molecular architecture, comprising a long hydrophobic alkyl chain and a short, polar ethylene glycol headgroup, allows it to adsorb onto the surface of particles, creating a protective barrier that prevents them from getting close enough to aggregate.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of this compound for the stabilization of colloidal suspensions.

Physicochemical Profile of the Stabilizer

Understanding the properties of this compound is essential for its effective application. This non-ionic surfactant possesses an amphiphilic structure, meaning it has both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value / Description | Synonyms |

| IUPAC Name | 2-(Hexadecyloxy)ethanol | C16E1, Ethylene glycol monohexadecyl ether, Ceteth-1[6][7][8] |

| CAS Number | 2136-71-2[6][7][8] | Molecular Formula |

| Molecular Weight | 286.50 g/mol [6][7] | Structure |

| Appearance | Varies; can be a liquid or waxy solid depending on purity and temperature.[9] | Solubility |

The Mechanism of Steric Stabilization

The primary role of this compound is to provide steric stabilization.[1][2] This mechanism relies on the physical barrier created by the surfactant molecules adsorbed onto the particle surfaces.

The process can be broken down into two key steps:

-

Adsorption: The hydrophobic hexadecyl (C16) tail of the surfactant has a strong affinity for the surface of non-polar or hydrophobic particles, causing it to anchor onto the particle.[3]

-

Repulsion: The hydrophilic ethylene glycol head extends into the surrounding aqueous medium. When two particles approach each other, these hydrophilic layers begin to overlap. This overlap is energetically unfavorable due to two main effects:

-

Osmotic Repulsion: The increased concentration of the ethylene glycol chains in the overlap region creates an osmotic pressure that draws solvent back into the area, pushing the particles apart.

-

Entropic Repulsion: The confinement of the flexible ethylene glycol chains into a smaller volume reduces their conformational entropy, creating a repulsive force that drives the particles away from each other to restore maximum entropy.[4]

-

This combined effect creates a robust repulsive barrier that overcomes the attractive van der Waals forces, ensuring the particles remain well-dispersed.

Caption: Steric repulsion between particles coated with this compound.

Key Experimental Parameters

Successful stabilization requires careful consideration of several key parameters.

-

Critical Micelle Concentration (CMC): The CMC is the concentration above which surfactant molecules self-assemble into micelles.[5][10][11] To ensure efficient surface coverage of the particles, the stabilizer concentration should typically be maintained above its CMC in the continuous phase. While the specific CMC for C16E1 can vary with conditions, it is a crucial parameter to determine experimentally for your specific system (e.g., via surface tension measurements or fluorescence probe methods).[12][13]

-

Hydrophilic-Lipophilic Balance (HLB): The HLB value indicates the relative balance between the hydrophilic and lipophilic portions of a surfactant. For oil-in-water (O/W) emulsions, higher HLB values (typically 8-18) are preferred. Cetyl alcohol ethoxylates can have HLB values ranging from approximately 5 to 16, depending on the number of ethoxylate units.[9][14][15] With only one ethylene glycol unit, C16E1 has a lower HLB, making it suitable for stabilizing certain types of nanoparticles and water-in-oil (W/O) emulsions.

-

Concentration Optimization: The optimal concentration of the stabilizer depends on the total surface area of the particles to be stabilized. Insufficient concentration will result in incomplete surface coverage and potential bridging flocculation. Conversely, an excessive concentration can lead to the formation of a large number of free micelles, which may not be desirable in all applications.

Table 2: General Concentration Guidelines

| Application | Suggested Starting Concentration (w/v) | Key Considerations |

| Aqueous Nanoparticle Suspensions | 0.1% - 2.0% | Dependent on particle size and concentration. Smaller particles require more stabilizer. |

| Emulsion Polymerization | 0.5% - 5.0% (relative to monomer weight) | Acts as both emulsifier and stabilizer for newly formed polymer particles. |

| Drug Formulations | 0.05% - 1.0% | Biocompatibility and final dosage form must be considered. |

Protocols for Application

Protocol 1: Preparation of a Stock Solution

This protocol outlines the preparation of a 10% (w/v) stock solution of this compound, which can be diluted for various applications.

Materials:

-

This compound (solid or waxy form)

-

Deionized water or appropriate organic solvent (e.g., ethanol)

-

Heated magnetic stir plate

-

Volumetric flask (e.g., 100 mL)

-

Weighing balance

Procedure:

-

Weighing: Accurately weigh 10.0 g of this compound.

-

Dissolution: Transfer the stabilizer to the 100 mL volumetric flask. Add approximately 70 mL of the chosen solvent (e.g., deionized water).

-

Heating & Stirring: Gently heat the solution to ~40-50°C on the stir plate while stirring. The mild heat helps dissolve the waxy solid. Do not boil.

-

Final Volume: Once fully dissolved, allow the solution to cool to room temperature.

-

Dilution to Volume: Carefully add the solvent to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

-

Mixing & Storage: Stopper the flask and invert it several times to ensure homogeneity. Store the stock solution in a sealed container at room temperature.

Protocol 2: Post-Synthesis Stabilization of a Colloidal Suspension

This protocol describes how to stabilize a pre-existing nanoparticle suspension.

Sources

- 1. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. agilent.com [agilent.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C18H38O2 | CID 16492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SID 134983017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. shreechem.in [shreechem.in]

- 10. Critical Micelle Concentration - Kibron [kibron.com]

- 11. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 12. Counterion-induced changes to the micellization of surfactin-C16 aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 15. allinova.nl [allinova.nl]

How to determine the aggregation number of Hexadecyl ethyleneglycol monoether micelles

Application Note & Protocol

Topic: Determination of the Aggregation Number of Hexadecyl Ethyleneglycol Monoether Micelles

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The aggregation number (Nagg), the average number of surfactant monomers comprising a single micelle, is a fundamental parameter that governs the physicochemical properties and functional performance of micellar systems. For non-ionic surfactants like this compound (C16En), which are pivotal in pharmaceutical formulations and advanced material science, an accurate determination of Nagg is crucial for controlling drug solubilization, stability, and release kinetics. This guide provides a detailed exposition of two robust and widely adopted techniques for measuring Nagg: Time-Resolved Fluorescence Quenching (TRFQ) and Static Light Scattering (SLS). By delving into the theoretical underpinnings, explaining the causality behind experimental choices, and providing comprehensive, step-by-step protocols, this document equips researchers with the necessary knowledge to confidently and accurately characterize C16En micellar systems.

Introduction: The Significance of the Aggregation Number

This compound (C16En) belongs to the poly(ethylene oxide) alkyl ether class of non-ionic surfactants, which self-assemble in aqueous solutions above a certain concentration, the Critical Micelle Concentration (CMC), to form thermodynamically stable colloidal aggregates known as micelles.[1] The aggregation number is a defining characteristic of the micelle, influencing its size, shape, surface curvature, and the volume of its hydrophobic core.[2] Consequently, Nagg directly impacts:

-

Solubilization Capacity: The ability of micelles to encapsulate hydrophobic drugs is proportional to the volume of the micellar core, which is a function of Nagg.

-

System Stability: Changes in Nagg can signal shifts in micelle morphology (e.g., sphere-to-rod transitions), which can affect the viscosity and stability of the formulation.[3]

-

Bioavailability: The size of the micellar drug carrier, determined by Nagg, can influence its interaction with biological membranes and its overall pharmacokinetic profile.

Given its importance, reliable methods for determining Nagg are essential for both fundamental research and quality control in drug development. This note details two powerful and complementary methods: the spectroscopic approach of TRFQ and the physical method of SLS.

Method 1: Time-Resolved Fluorescence Quenching (TRFQ)

TRFQ is a highly sensitive and accurate method for determining Nagg.[4] It leverages the principles of luminescence quenching within a compartmentalized micellar system to statistically probe the number of monomers per micelle.

Scientific Principle

The TRFQ experiment relies on a three-component system: the surfactant-forming micelles (C16En), a hydrophobic fluorescent probe that preferentially resides within the micellar core, and a hydrophobic quencher that also partitions into the micelles. The core assumptions are:

-

The probe and quencher molecules are exclusively associated with the micelles.[5]

-

The distribution of quencher molecules among the micelles follows a Poisson statistical distribution.[5]

-

A probe will not luminesce if it shares a micelle with one or more quencher molecules (efficient static quenching).[6]

When the system is excited with a pulse of light, the fluorescence decay of the probe is monitored. In the absence of a quencher, the decay is mono-exponential. In the presence of a quencher, the decay becomes multi-exponential because only probes in micelles without a quencher can fluoresce. The decay kinetics are directly related to the probability of a micelle being free of quenchers, which in turn depends on the micelle concentration. From the micelle concentration and the total surfactant concentration, Nagg can be calculated.[4][7]

The relationship is described by the following equation, which forms the basis for data analysis:

I(t) = I(0) exp(-k₀t - [Q] / [M] * (1 - exp(-k_q * t)))

Where:

-

I(t) is the fluorescence intensity at time t.

-

k₀ is the decay rate of the probe in the absence of the quencher.

-

[Q] is the bulk quencher concentration.

-

[M] is the micelle concentration.

-

k_q is the pseudo-first-order rate constant for quenching.

The micelle concentration [M] can be calculated as: [M] = ([S] - CMC) / Nagg , where [S] is the total surfactant concentration. By fitting the fluorescence decay curves, [M] can be determined, and thus Nagg can be calculated.[5]

Causality of Experimental Choices

-